molecular formula C22H20N2O3 B11951969 N'-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide CAS No. 395676-16-1

N'-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide

Cat. No.: B11951969
CAS No.: 395676-16-1
M. Wt: 360.4 g/mol
InChI Key: MJFQPZJIDIIACX-HZHRSRAPSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and methoxy groups attached to a benzylidene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide typically involves a Schiff base reaction. This reaction is a condensation process between an aldehyde and a hydrazide. In this case, 3-methoxybenzohydrazide reacts with 3-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways related to inflammation and microbial activity. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal chemistry.

Properties

CAS No.

395676-16-1

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-methoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-26-20-11-6-10-19(14-20)22(25)24-23-15-18-9-5-12-21(13-18)27-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

MJFQPZJIDIIACX-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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